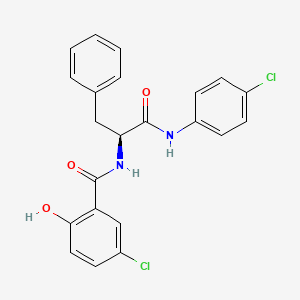

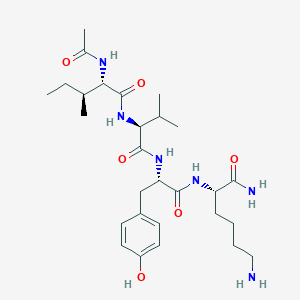

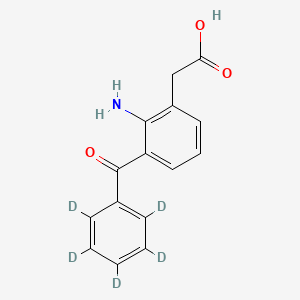

(S)-5-chloro-N-(1-((4-chlorophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-2-hydroxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It has demonstrated significant cytotoxic activity against various cancer cell lines, particularly MCF-7 breast cancer cells, with an IC50 value of 6.3 μM . This compound is part of a broader class of anticancer agents designed to induce apoptosis in cancer cells, making it a promising candidate for further research and development in cancer therapy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 151 involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This process yields substituted 2-hydroxy-N-(arylalkyl)benzamides, which are then purified using hexane and water washes. The structure of the synthesized compounds is confirmed through techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) .

Industrial Production Methods: Continuous flow synthesis is an emerging method for the industrial production of anticancer drugs, including Anticancer agent 151. This method offers advantages such as better heat and mass transfer, improved process control, and safety, as well as the ability to integrate in-line analysis and purification tools . Continuous flow synthesis can produce multigram quantities of anticancer drugs efficiently, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Anticancer agent 151 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its anticancer activity.

Common Reagents and Conditions:

Oxidation: Sodium metabisulphite is commonly used as an oxidation agent in the synthesis of Anticancer agent 151.

Reduction: Reducing agents such as sodium borohydride can be used to modify the compound’s functional groups.

Substitution: Various substituents can be introduced to the benzamide core to enhance its biological activity.

Major Products Formed: The major products formed from these reactions are substituted 2-hydroxy-N-(arylalkyl)benzamides, which exhibit significant cytotoxic activity against cancer cell lines .

Wissenschaftliche Forschungsanwendungen

Anticancer agent 151 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the structure-activity relationship of benzamide derivatives.

Biology: Investigated for its ability to induce apoptosis in cancer cells, providing insights into the mechanisms of cell death.

Industry: Utilized in the development of new anticancer drugs and formulations for clinical use.

Wirkmechanismus

The mechanism of action of Anticancer agent 151 involves the induction of apoptosis in cancer cells. This compound targets specific molecular pathways, leading to the activation of caspases and the subsequent cleavage of cellular proteins . The exact molecular targets and pathways involved in its anticancer activity are still under investigation, but it is believed to interact with key signaling molecules involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

- Osimertinib

- Navelbine

- Alectinib

- Vinblastine

- Abemaciclib

Eigenschaften

Molekularformel |

C22H18Cl2N2O3 |

|---|---|

Molekulargewicht |

429.3 g/mol |

IUPAC-Name |

5-chloro-N-[(2S)-1-(4-chloroanilino)-1-oxo-3-phenylpropan-2-yl]-2-hydroxybenzamide |

InChI |

InChI=1S/C22H18Cl2N2O3/c23-15-6-9-17(10-7-15)25-22(29)19(12-14-4-2-1-3-5-14)26-21(28)18-13-16(24)8-11-20(18)27/h1-11,13,19,27H,12H2,(H,25,29)(H,26,28)/t19-/m0/s1 |

InChI-Schlüssel |

VDXPOMCEKWAGSX-IBGZPJMESA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388517.png)

![2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388548.png)

![4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid](/img/structure/B12388556.png)

![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)

![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)